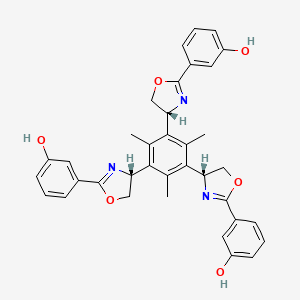![molecular formula C9H12N4O2 B15212103 2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-45-5](/img/structure/B15212103.png)
2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol typically involves the formation of the triazolopyridine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and mechanochemical methods are promising due to their efficiency and scalability. These methods reduce unwanted byproducts and eliminate the need for hazardous solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: NaBH4
Substitution: Various nucleophiles under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of light-emitting materials for OLED devices.
Wirkmechanismus
The mechanism of action of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. The compound binds to the active site of these enzymes, blocking their activity and thereby modulating the associated biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the methoxyethanol group.
2-Amino[1,2,4]triazolo[1,5-a]pyridine: Similar structure but different functional groups.
Uniqueness
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is unique due to the presence of the methoxyethanol group, which enhances its solubility and potentially its biological activity. This functional group also allows for further chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
88713-45-5 |
|---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
2-[(8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H12N4O2/c10-7-2-1-3-13-9(7)11-8(12-13)6-15-5-4-14/h1-3,14H,4-6,10H2 |
InChI-Schlüssel |
DXOXMGXGVYTNTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)COCCO)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


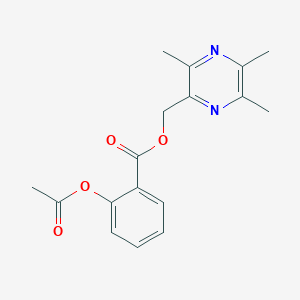
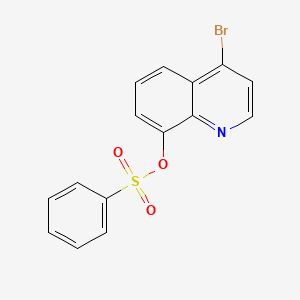

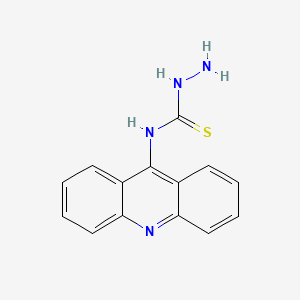
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

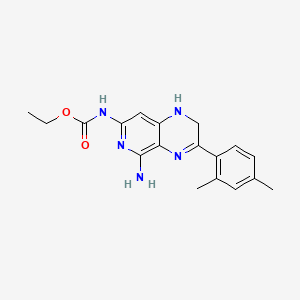
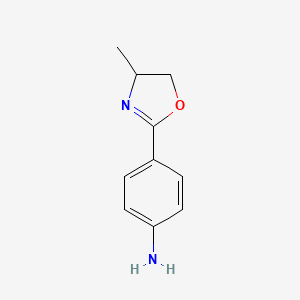
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
